

Utilizing CHAPS Hydrate for Enhanced In-Situ Hybridization: Application Notes and Protocols

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Compound of Interest

Compound Name: CHAPS hydrate

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This document provides detailed application notes and protocols for the effective use of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) hydrate in in-situ hybridization (ISH) techniques. CHAPS, a zwitterionic detergent, offers distinct advantages in tissue permeabilization and reduction of background noise, leading to improved signal-to-noise ratios and clearer localization of nucleic acid targets.

Introduction to CHAPS in In-Situ Hybridization

CHAPS is a non-denaturing, zwitterionic detergent widely employed in biochemical applications to solubilize proteins and disrupt protein-protein interactions while preserving the native state of the molecules. In the context of in-situ hybridization, CHAPS plays a crucial role in permeabilizing cell membranes and tissues.^[1] This allows for efficient penetration of probes, antibodies, and other detection reagents, which is essential for successful hybridization and signal detection.

The zwitterionic nature of CHAPS, possessing both a positive and a negative charge but maintaining a net neutral charge over a wide pH range, is particularly advantageous for ISH. This property minimizes non-specific binding of negatively charged probes to the tissue, thereby reducing background signal and enhancing the clarity of the hybridization results. While milder than ionic detergents such as SDS, CHAPS is considered more effective at solubilizing proteins than non-ionic detergents like Triton X-100 or Tween 20, offering a balanced approach to permeabilization without causing excessive tissue damage.^[2]

Key Applications and Advantages of CHAPS in ISH

- **Improved Probe Penetration:** By effectively permeabilizing tissues, CHAPS facilitates the access of nucleic acid probes to their target sequences within cells.[\[1\]](#)
- **Reduced Background Staining:** The zwitterionic nature of CHAPS helps to minimize non-specific binding of probes and detection reagents, leading to a lower background signal.
- **Enhanced Signal-to-Noise Ratio:** The combination of improved probe penetration and reduced background results in a significantly better signal-to-noise ratio, allowing for the clear visualization of target transcripts.
- **Preservation of Tissue Morphology:** When used at optimal concentrations, CHAPS effectively permeabilizes tissues without causing significant damage to cellular and tissue architecture.

Quantitative Data Summary

The optimal concentration of CHAPS can vary depending on the tissue type, fixation method, and the specific ISH protocol. The following table summarizes recommended starting concentrations of CHAPS in various buffers used in ISH protocols. It is recommended to optimize the concentration for each specific application to achieve the best results.

Buffer Type	CHAPS Concentration (w/v)	Application	Reference Protocol
Hybridization Wash Buffer	0.25%	Post-hybridization washes for whole-mount embryos.	Whole Mount In Situ Hybridization – 5dpf embryos [3]
Post-Hybridization Wash	0.1%	Stringency washes for whole-mount embryos.	Whole Mount In Situ Hybridization Protocol for mRNA Detection [4]
SSC Wash Buffer	0.1%	Post-hybridization washes for paraffin sections.	in situ hybridization protocol for paraffin sections of <i>Xenopus tropicalis</i> tadpole skeletal elements [5]

Experimental Protocols

Protocol 1: Whole-Mount In-Situ Hybridization (WMISH) for Embryos

This protocol is adapted for the detection of mRNA in whole vertebrate embryos (e.g., zebrafish, *Xenopus*).

Materials:

- Embryos (fixed in 4% paraformaldehyde)
- Phosphate Buffered Saline with 0.1% Tween 20 (PBST)
- Methanol
- Proteinase K
- Hybridization Buffer (50% Formamide, 5x SSC, 50 µg/mL Heparin, 500 µg/mL Torula RNA, 0.1% Tween 20)
- Hybridization Wash Buffer (50% Formamide, 5x SSC, 0.25% CHAPS)[\[3\]](#)
- 2x SSC with 0.1% CHAPS[\[4\]](#)[\[6\]](#)
- 0.2x SSC with 0.1% CHAPS[\[4\]](#)[\[6\]](#)
- Blocking Solution (e.g., 2% Bovine Serum Albumin, 2% Normal Goat Serum in PBST)
- Anti-DIG-AP Antibody
- NBT/BCIP developing solution

Procedure:

- Rehydration: Rehydrate fixed embryos through a graded methanol/PBST series (75%, 50%, 25% methanol in PBST), followed by two washes in 100% PBST for 5 minutes each.

- Permeabilization: Treat embryos with Proteinase K in PBST. The concentration and incubation time should be optimized based on the embryonic stage and species.
- Post-fixation: Stop the Proteinase K reaction by washing with PBST and then post-fix with 4% paraformaldehyde for 20 minutes.
- Pre-hybridization: Wash embryos with PBST and then incubate in hybridization buffer for at least 2 hours at 65°C.
- Hybridization: Replace the pre-hybridization buffer with hybridization buffer containing the digoxigenin (DIG)-labeled RNA probe. Incubate overnight at 65°C.
- Post-Hybridization Washes:
 - Wash twice with pre-warmed Hybridization Wash Buffer (containing 0.25% CHAPS) for 30 minutes each at 65°C.[3]
 - Wash twice with pre-warmed 2x SSC containing 0.1% CHAPS for 30 minutes each at 65°C.[4][6]
 - Wash twice with pre-warmed 0.2x SSC containing 0.1% CHAPS for 30 minutes each at 65°C.[4][6]
- Immunodetection:
 - Wash embryos in PBST at room temperature.
 - Incubate in blocking solution for 2-4 hours at room temperature.
 - Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.
- Washes and Development:
 - Wash extensively with PBST.
 - Equilibrate in alkaline phosphatase buffer.
 - Develop the color reaction using NBT/BCIP solution in the dark.

- Stopping and Storage: Stop the reaction by washing with PBST. Store the stained embryos in PBST with 0.1% sodium azide or fix in 4% PFA.

Protocol 2: In-Situ Hybridization on Paraffin-Embedded Sections

This protocol is suitable for detecting mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%, 50%)
- DEPC-treated water
- Proteinase K
- Hybridization Buffer
- 4x SSC with 0.1% CHAPS[5]
- 2x SSC with 0.1% CHAPS[5]
- 0.2x SSC with 0.1% CHAPS[5]
- Blocking Solution
- Anti-DIG-AP Antibody
- NBT/BCIP developing solution

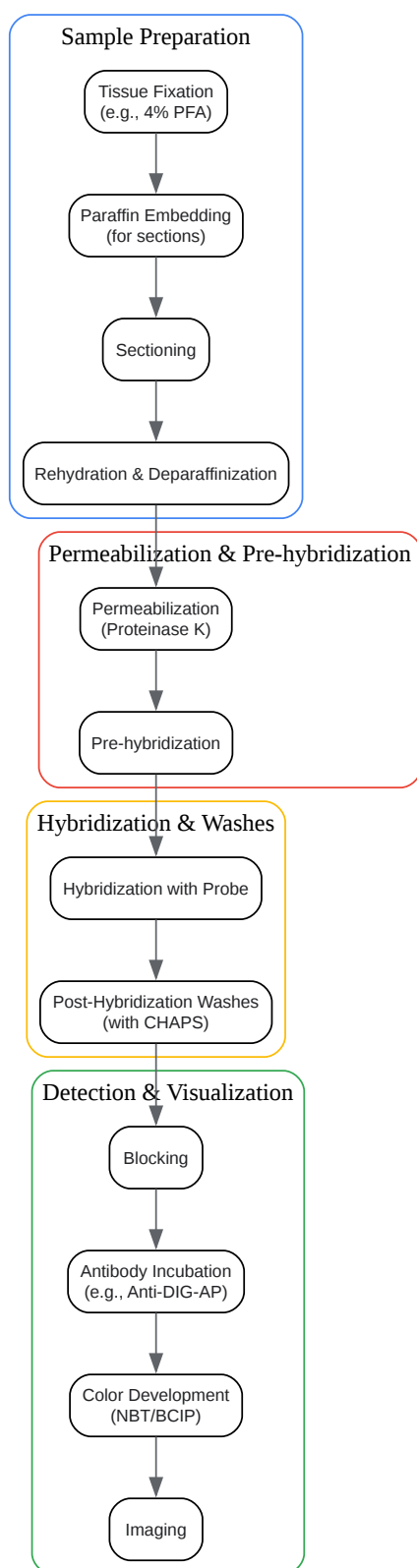
Procedure:

- Deparaffinization and Rehydration:

- Immerse slides in xylene to remove paraffin.
- Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in DEPC-treated water.
- Permeabilization: Digest sections with Proteinase K. The concentration and time need to be optimized for the specific tissue type.
- Pre-hybridization: Cover the sections with hybridization buffer and incubate in a humidified chamber for 2-4 hours at the desired hybridization temperature.
- Hybridization: Remove the pre-hybridization buffer and add the hybridization buffer containing the DIG-labeled probe. Cover with a coverslip and incubate overnight in a humidified chamber.
- Post-Hybridization Washes:
 - Remove coverslips by immersing the slides in 4x SSC with 0.1% CHAPS at 60°C.[\[5\]](#)
 - Wash in 2x SSC with 0.1% CHAPS and 50% formamide for 30 minutes at 60°C.[\[5\]](#)
 - Wash twice in 0.2x SSC with 0.1% CHAPS for 20 minutes each at 60°C.[\[5\]](#)
- Immunodetection:
 - Wash slides in a suitable buffer (e.g., MABT).
 - Block with blocking solution for at least 1 hour.
 - Incubate with anti-DIG-AP antibody overnight at 4°C.
- Washes and Development:
 - Wash slides extensively.
 - Equilibrate in alkaline phosphatase buffer.
 - Develop the color reaction with NBT/BCIP.

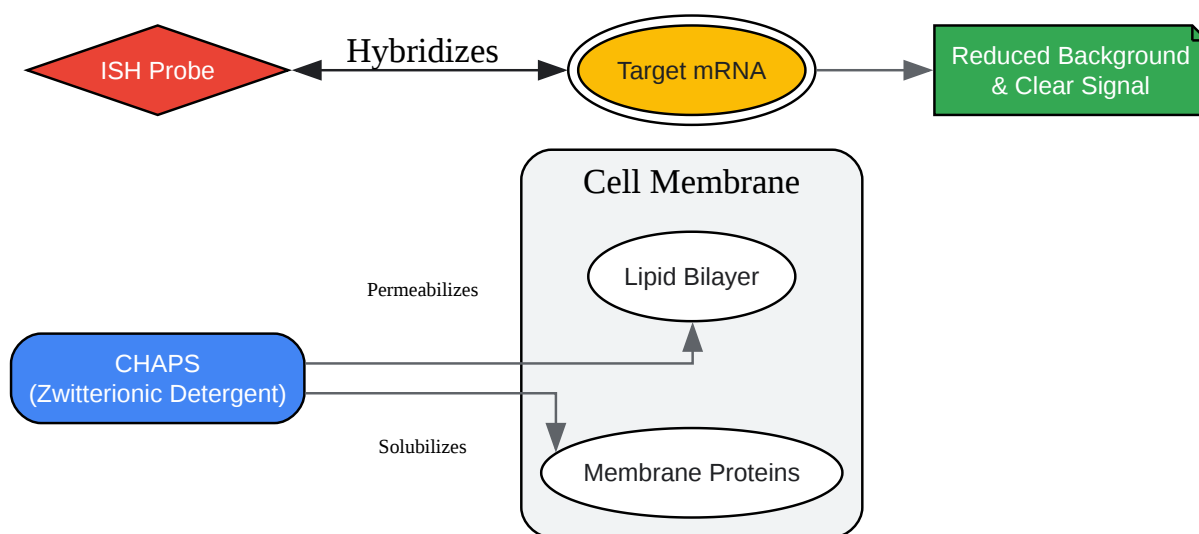
- Counterstaining and Mounting: Counterstain with a suitable nuclear stain if desired, dehydrate, and mount with a permanent mounting medium.

Visualizations



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Caption: General workflow for in-situ hybridization using CHAPS.



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Caption: Mechanism of CHAPS in facilitating probe hybridization.

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